molecular formula C23H26N4O2S B2731095 2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE CAS No. 1185032-37-4

2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B2731095
CAS No.: 1185032-37-4
M. Wt: 422.55
InChI Key: MQMFRTDJSLCRLM-UHFFFAOYSA-N
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Description

2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.

    Thioether formation:

    Amide formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE lies in its specific spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a member of the triazaspirodecane family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This compound features a triazaspirodecane core with various substituents that influence its biological activity.

Antipsychotic Activity

Recent studies have indicated that compounds within the triazaspirodecane class exhibit antipsychotic properties. For instance, a related compound demonstrated efficacy in behavioral pharmacological test models, suggesting that modifications to the phenyl moiety can significantly impact antipsychotic activity. The compound's ability to suppress self-stimulation in animal models indicates potential therapeutic effects in treating psychotic disorders .

Cardioprotective Effects

Research has identified triazaspirodecane derivatives as promising candidates for cardioprotection. Specifically, these compounds have shown the ability to inhibit the mitochondrial permeability transition pore (mPTP), which is crucial in preventing myocardial cell death during ischemic events. In vitro studies demonstrated that certain derivatives reduced apoptotic rates in myocardial infarction models .

The biological activity of this compound is attributed to its interaction with various neurotransmitter systems and cellular pathways:

  • Dopaminergic Modulation : The compound may exert antipsychotic effects through modulation of dopamine receptors.
  • Mitochondrial Targeting : By inhibiting mPTP opening, it protects against oxidative stress and apoptosis in cardiac cells.
  • Sulfhydryl Group Interaction : The sulfanyl group may play a role in redox signaling pathways, influencing cellular responses to stress .

Study 1: Antipsychotic Profiles

A study evaluated the effects of several triazaspirodecane derivatives on rat models. The findings indicated that specific substitutions on the phenyl moiety enhanced antipsychotic efficacy while reducing side effects typically associated with traditional antipsychotics .

Study 2: Cardioprotection in Myocardial Infarction

In a controlled experiment involving isolated cardiac tissues subjected to ischemic conditions, derivatives based on the triazaspirodecane scaffold were shown to significantly reduce cell death compared to controls. This suggests a potential application in treating myocardial infarction through mPTP inhibition .

Data Summary

Activity Effect Mechanism
AntipsychoticReduced symptoms in behavioral testsDopaminergic modulation
CardioprotectiveDecreased apoptotic ratesmPTP inhibition
NeuroprotectivePotential reduction in oxidative stressSulfhydryl group interactions

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-27-14-12-23(13-15-27)25-21(17-8-10-19(29-2)11-9-17)22(26-23)30-16-20(28)24-18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMFRTDJSLCRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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